Cas no 825-52-5 (N-Hydroxybenzimidoyl cyanide)

N-Hydroxybenzimidoyl cyanide structure
N-Hydroxybenzimidoyl cyanide structure
Productnaam:N-Hydroxybenzimidoyl cyanide
CAS-nummer:825-52-5
MF:C8H6N2O
MW:146.14604139328
MDL:MFCD00035803
CID:726900
PubChem ID:24863397

N-Hydroxybenzimidoyl cyanide Chemische en fysische eigenschappen

Naam en identificatie

    • N-Hydroxybenzimidoyl cyanide
    • Oximino-phenyl
    • 2-HYDROXYIMINO-2-PHENYLACETONITRILE
    • Benzeneacetonitrile, a-(hydroxyimino)-
    • 2-HydroxyiMino-2-phenylacetonitrile, Mixture of syn and anti
    • Glyoxylonitrile, phenyl-, oxime (6CI, 7CI, 8CI)
    • α-(Hydroxyimino)benzeneacetonitrile (ACI)
    • 2-(Hydroxyimino)-2-phenylacetonitrile
    • 2-Phenylglyoxylonitrile 2-oxime
    • Benzoyl cyanide oxime
    • Oximinophenylacetonitrile
    • MJCQFBKIFDVTTR-CSKARUKUSA-N
    • (Z)-N-hydroxybenzimidoyl cyanide
    • SCHEMBL44323
    • (2Z)-(Hydroxyimino)(phenyl)acetonitrile
    • N-hydroxybenzenecarboximidoyl cyanide
    • (E)-N-Hydroxybenzimidoyl cyanide
    • EINECS 212-546-9
    • (Hydroxyimino)phenylacetonitrile
    • AS-59624
    • 825-52-5
    • (E)-benzenecarbonimidoyl cyanide
    • AKOS006228685
    • (hydroxyimino)(phenyl)acetonitrile
    • MFCD00035803
    • (2Z)-2-HYDROXYIMINO-2-PHENYL-ACETONITRILE
    • (2E)-2-hydroxyimino-2-phenylacetonitrile
    • 7541-03-9
    • CHEBI:38842
    • G18709
    • CS-0455918
    • Benzeneacetonitrile, alpha-(hydroxyimino)-
    • alpha-(hydroxyimino)benzeneacetonitrile
    • MDL: MFCD00035803
    • Inchi: 1S/C8H6N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H
    • InChI-sleutel: MJCQFBKIFDVTTR-UHFFFAOYSA-N
    • LACHT: N#CC(C1C=CC=CC=1)=NO

Berekende eigenschappen

  • Exacte massa: 146.04800
  • Monoisotopische massa: 146.048012819g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 195
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • Topologisch pooloppervlak: 56.4

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Smeltpunt: 128-130 °C (lit.)
  • PSA: 56.38000
  • LogboekP: 1.38848
  • Oplosbaarheid: Not determined

N-Hydroxybenzimidoyl cyanide Beveiligingsinformatie

N-Hydroxybenzimidoyl cyanide Douanegegevens

  • HS-CODE:2926909090
  • Douanegegevens:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-Hydroxybenzimidoyl cyanide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Key Organics Ltd
AS-59624-5G
(E)-benzenecarbonimidoyl cyanide
825-52-5 >97%
5g
£110.00 2023-09-07
Key Organics Ltd
AS-59624-1MG
(E)-benzenecarbonimidoyl cyanide
825-52-5 >97%
1mg
£37.00 2023-09-07
Apollo Scientific
OR27083-1g
N-Hydroxybenzenecarboximidoyl cyanide
825-52-5 95%
1g
£30.00 2025-02-19
Ambeed
A746221-100g
N-Hydroxybenzimidoyl cyanide
825-52-5 98%
100g
$533.00 2021-07-07
eNovation Chemicals LLC
D372748-25g
2-HYDROXYIMINO-2-PHENYLACETONITRILE
825-52-5 95%
25g
$100 2024-05-24
abcr
AB242539-10g
N-Hydroxybenzenecarboximidoyl cyanide; .
825-52-5
10g
€182.50 2025-02-17
Apollo Scientific
OR27083-10g
N-Hydroxybenzenecarboximidoyl cyanide
825-52-5 95%
10g
£98.00 2025-02-19
eNovation Chemicals LLC
D372748-25g
2-HYDROXYIMINO-2-PHENYLACETONITRILE
825-52-5 95%
25g
$100 2025-02-18
Crysdot LLC
CD12027978-500g
N-Hydroxybenzimidoyl cyanide
825-52-5 95+%
500g
$742 2024-07-24
Alichem
A019144014-500g
N-Hydroxybenzimidoyl cyanide
825-52-5 95%
500g
801.43 USD 2021-06-16

N-Hydroxybenzimidoyl cyanide Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Diethyl ether ;  0 - 5 °C
2.1 Reagents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  72 h, 25 °C
Referentie
Oxodiazonium ion generation 5. 3-(N-Nitroamino)-4-phenylfuroxan: synthesis and reactivity
Zelenov, V. P.; et al, Russian Chemical Bulletin, 2012, 61(2), 351-354

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Water ;  0.5 h, rt → reflux; 30 min, reflux
Referentie
Synthesis of N-Aryl Oxindole Nitrones through a Metal-Free Selective N-Arylation Process
Wu, Si-Yi; et al, Journal of Organic Chemistry, 2017, 82(6), 3232-3238

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide ,  Nitric oxide Solvents: Methanol ;  250 kPa, rt → 60 °C; 24 h, 250 kPa, 60 °C
Referentie
A New Synthetic Route to 3-Oxo-4-amino-1,2,3-oxadiazole from the Diazeniumdiolation of Benzyl Cyanide: Stable Sydnone Iminium N-Oxides
Bohle, D. Scott; et al, Journal of Organic Chemistry, 2009, 74(4), 1621-1626

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  38 - 42 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 2 - 3 atm, 35 - 38 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Preparation of α-(hydroxyimino)benzeneacetonitrile
, China, , ,

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Nitromethane ,  4-(Dimethylamino)pyridine ,  Sodium hydroxide ,  Copper sulfate ,  Oxygen Solvents: Tetrahydrofuran ;  24 h, 1 atm, 120 °C
Referentie
Copper(II)-dioxygen facilitated activation of nitromethane: nitrogen donors for the synthesis of substituted 2-hydroxyimino-2-phenylacetonitriles and phthalimides
Xiang, Shiqun; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 2 - 3 atm, 35 - 38 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Preparation of α-(hydroxyimino)benzeneacetonitrile
, China, , ,

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: tert-Butyl hypochlorite Solvents: Isopropanol ,  Dichloromethane
1.2 Reagents: Triethylamine Solvents: Water
1.3 Solvents: Dichloromethane
1.4 Reagents: Sulfuric acid Solvents: Water
Referentie
A convenient synthesis of α-hydroxyiminoacetonitriles from aldoximes
Ma, Jun-An; et al, Synthetic Communications, 2000, 30(9), 1563-1567

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Sulfur monochloride Solvents: Dimethylformamide ;  -25 °C; -25 °C → 20 °C; 20 h, 20 °C; 4 h, 60 °C
Referentie
Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes
Kryshenko, F. I.; et al, Russian Chemical Bulletin, 2016, 65(11), 2678-2681

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Water Solvents: Water
Referentie
Nitro derivatives of 3-phenyl-1,2,5-oxadiazole
De Munno, A.; et al, Atti della Societa Toscana di Scienze Naturali Residente in Pisa, 1975, 81, 334-42

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: tert-Butyl hypochlorite Solvents: Isopropanol ,  Dichloromethane
1.2 Reagents: Triethylamine Solvents: Water
1.3 Solvents: Dichloromethane
1.4 Reagents: Sulfuric acid Solvents: Water
Referentie
A convenient synthesis of α-hydroxyiminoacetonitriles from aldoximes
Ma, Jun-An; et al, Synthetic Communications, 1999, 29(22), 3863-3868

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Potassium methoxide ,  Nitric oxide ;  4 h, 250 kPa, rt; overnight, rt
Referentie
A New Synthetic Route to 3-Oxo-4-amino-1,2,3-oxadiazole from the Diazeniumdiolation of Benzyl Cyanide: Stable Sydnone Iminium N-Oxides
Bohle, D. Scott; et al, Journal of Organic Chemistry, 2009, 74(4), 1621-1626

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Ammonium nitrate ,  Nitric acid Solvents: Water ;  -5 °C; 3 h, -8 - -2 °C
2.1 Solvents: Diethyl ether ;  0 - 5 °C
3.1 Reagents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  72 h, 25 °C
Referentie
Oxodiazonium ion generation 5. 3-(N-Nitroamino)-4-phenylfuroxan: synthesis and reactivity
Zelenov, V. P.; et al, Russian Chemical Bulletin, 2012, 61(2), 351-354

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  72 h, 25 °C
Referentie
Oxodiazonium ion generation 5. 3-(N-Nitroamino)-4-phenylfuroxan: synthesis and reactivity
Zelenov, V. P.; et al, Russian Chemical Bulletin, 2012, 61(2), 351-354

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Pyridine ,  Sulfur monochloride Solvents: Acetonitrile ;  4 h, 20 °C
Referentie
Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes
Kryshenko, F. I.; et al, Russian Chemical Bulletin, 2016, 65(11), 2678-2681

Productiemethode 15

Reactievoorwaarden
1.1 Solvents: Benzene ,  Nitrogen
Referentie
Reaction of the silver salts of arylnitroacetonitrile with 9-bromofluorene. Synthesis of 9-(α-cyanoarylidene)fluorenes
Lianis, Pygmalion S.; et al, Liebigs Annalen der Chemie, 1987, (6), 537-40

N-Hydroxybenzimidoyl cyanide Raw materials

N-Hydroxybenzimidoyl cyanide Preparation Products

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